MK-7145 -

MK-7145

Catalog Number: EVT-8420217
CAS Number:
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MK-7145 is classified within the category of potassium channel blockers, specifically targeting the renal outer medullary potassium channel (ROMK). Its development was driven by the need for effective diuretics that can mitigate cardiovascular issues without causing significant side effects commonly associated with traditional diuretics . The compound's discovery was a result of extensive medicinal chemistry efforts aimed at optimizing selectivity and potency against ROMK while minimizing interactions with other cardiac ion channels, such as hERG, which can lead to adverse cardiac effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-7145 involves several complex steps, utilizing both traditional organic synthesis techniques and modern bio-catalytic methods. The process begins with key intermediates that are carefully manipulated through various reactions including coupling, oxidation, and functional group transformations.

  1. Key Intermediates: The synthesis starts from readily available starting materials, which are transformed into key intermediates through a series of chemical reactions.
  2. Chemoenzymatic Approaches: Recent methods have employed chemoenzymatic strategies that enhance yield and selectivity. For instance, specific enzymes are used to catalyze reactions that would be inefficient or yield poor selectivity through conventional methods .
  3. Optimization: Throughout the synthesis, conditions such as temperature, pH, and reaction time are optimized to maximize yield while minimizing side reactions. This includes using specific coupling reagents that facilitate the formation of desired bonds without leading to undesired oligomerization or decomposition .
Molecular Structure Analysis

Structure and Data

MK-7145 features a unique molecular structure characterized by its spirocyclic framework, which contributes to its selective inhibition of ROMK channels. The structural formula can be represented as follows:

  • Chemical Formula: C₁₅H₁₈F₂N₄O₃S
  • Molecular Weight: 358.39 g/mol
  • Structural Characteristics: The compound contains a sulfonamide group that is crucial for its biological activity, along with multiple fluorine substituents that enhance its pharmacokinetic properties.

The three-dimensional conformation of MK-7145 plays a vital role in its interaction with the ROMK channel, allowing for effective binding and inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of MK-7145 is primarily governed by its functional groups:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions where amines react with electrophilic centers in the precursor molecules.
  2. Oxidation Reactions: Specific steps involve oxidation processes that convert alcohols into more reactive carbonyls or other functionalities necessary for subsequent reactions.
  3. Coupling Reactions: The final assembly of MK-7145 often includes coupling reactions that link various fragments together to form the complete structure.

These reactions are meticulously controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

MK-7145 exerts its pharmacological effects by selectively inhibiting the renal outer medullary potassium channel. This inhibition leads to:

  • Increased Sodium Excretion: By blocking potassium reabsorption in the nephron, MK-7145 promotes sodium excretion, which helps reduce blood volume and consequently lowers blood pressure.
  • Diuretic Effect: The compound enhances urine output without significantly affecting other electrolyte balances when dosed appropriately.

The mechanism is supported by electrophysiological studies demonstrating MK-7145's potency at low concentrations (IC50 values in nanomolar range) against ROMK channels compared to other cardiac channels like hERG .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: MK-7145 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: The compound exhibits specific pKa values that influence its ionization state at physiological pH, affecting its absorption and distribution within biological systems.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for characterizing purity and stability during synthesis .

Applications

Scientific Uses

MK-7145 holds promise not only as a therapeutic agent for hypertension and heart failure but also serves as a valuable tool in pharmacological research aimed at understanding potassium channel biology. Its selective inhibition profile allows researchers to explore the physiological roles of ROMK channels in renal function and cardiovascular health.

Furthermore, ongoing clinical trials will elucidate its efficacy and safety profile in humans, potentially leading to new treatment paradigms for managing fluid balance disorders associated with heart disease .

ROMK Inhibition as a Novel Therapeutic Paradigm for Cardiovascular-Renal Disorders

Renal Outer Medullary Potassium Channel Physiology in Renal Electrolyte Homeostasis

The renal outer medullary potassium channel (renal outer medullary potassium channel, encoded by the KCNJ1 gene) represents the pore-forming subunit of the major potassium secretory channel in the kidney. As the founding member of the inward-rectifying potassium channel family, renal outer medullary potassium channel channels exhibit distinctive biophysical properties: weak inward rectification, high open probability (~0.9), pH sensitivity, and inhibition by adenosine triphosphate and sulfonylureas [1]. These channels are strategically expressed along the nephron's aldosterone-sensitive regions, particularly the thick ascending limb of Henle and the cortical collecting duct, where they perform non-redundant roles in electrolyte handling [1] [5].

Alternative splicing generates three renal outer medullary potassium channel isoforms (renal outer medullary potassium channel 1, renal outer medullary potassium channel 2, renal outer medullary potassium channel 3) with identical pore regions but distinct N-terminal sequences, enabling segment-specific functions. Renal outer medullary potassium channel 2 dominates the thick ascending limb of Henle, facilitating potassium recycling essential for sustaining the activity of the sodium-potassium-2 chloride cotransporter. Conversely, renal outer medullary potassium channel 1 and renal outer medullary potassium channel 3 localize to the distal nephron (connecting tubule, cortical collecting duct), mediating regulated potassium secretion critical for systemic potassium balance [1]. This compartmentalization allows independent modulation of sodium reabsorption and potassium excretion.

Table 1: Functional Distribution of Renal Outer Medullary Potassium Channel Isoforms Along the Nephron

Nephron SegmentPredominant IsoformPrimary FunctionPhysiological Impact
Thick ascending limb of HenleRenal outer medullary potassium channel 2Potassium recycling for sodium-potassium-2 chloride cotransporter activityEnables NaCl reabsorption; generates lumen-positive transepithelial voltage for paracellular Ca²⁺/Mg²⁺ reabsorption
Distal convoluted tubuleRenal outer medullary potassium channel 1/3Basolateral potassium conductanceModulates tubular excitability; indirectly influences sodium chloride cotransporter activity
Cortical collecting ductRenal outer medullary potassium channel 1/3Apical potassium secretionMatches potassium excretion to dietary intake; coupled to sodium reabsorption via epithelial sodium channel

Renal outer medullary potassium channel does not function in isolation. It assembles into a multiprotein complex with scaffolding proteins like sodium-hydrogen exchange regulatory factor 2 and requires cystic fibrosis transmembrane conductance regulator for native adenosine triphosphate sensitivity. This partnership mirrors the sulfonylurea receptor–Kir6.x interaction in adenosine triphosphate-sensitive potassium channels but differs in its dynamic regulation by protein kinase A phosphorylation, which can dissociate cystic fibrosis transmembrane conductance regulator from renal outer medullary potassium channel [1].

Dual Action Mechanism: Thick Ascending Limb of Henle Potassium Recycling versus Cortical Collecting Duct Potassium Secretion

Pharmacological inhibition of renal outer medullary potassium channel simultaneously targets two discrete physiological processes, producing a unique diuretic response:

  • Thick ascending limb of Henle inhibition: Renal outer medullary potassium channel-mediated potassium recycling maintains the luminal potassium concentration necessary for sodium-potassium-2 chloride cotransporter function. Blocking renal outer medullary potassium channel depletes luminal potassium, reducing sodium chloride reabsorption. This mimics loop diuretics like furosemide but with critical distinctions—renal outer medullary potassium channel inhibition does not completely abolish sodium-potassium-2 chloride cotransporter activity due to alternative potassium sources, potentially mitigating compensatory hypertrophy observed with chronic loop diuretic use [1] [9].

  • Cortical collecting duct inhibition: Renal outer medullary potassium channel constitutes the dominant potassium secretory pathway in principal cells. Its blockade reduces potassium secretion, potentially counteracting hypokalemia typically induced by conventional diuretics. However, this action also diminishes the lumen-negative transepithelial voltage that drives epithelial sodium channel-mediated sodium reabsorption. Consequently, sodium excretion increases while potassium excretion remains stable—a phenomenon termed "natriuresis without kaliuresis" [5] [9].

This dual mechanism creates a synergistic natriuretic effect: reduced sodium reabsorption in both the thick ascending limb of Henle (primary reabsorptive segment) and the cortical collecting duct (fine-tuning segment). Potassium homeostasis is preserved because reduced cortical collecting duct potassium secretion balances diminished potassium loss from the thick ascending limb of Henle [3] [9]. Furthermore, hyperkalemia directly suppresses the sodium chloride cotransporter in the distal convoluted tubule, augmenting sodium delivery to the cortical collecting duct. While epithelial sodium channel activity may partially compensate, the net effect favors sustained natriuresis [5].

Genetic Validation: Human and Rodent Models Predicting Diuretic Efficacy

The therapeutic potential of renal outer medullary potassium channel inhibition is robustly validated by human genetics and rodent models. Loss-of-function mutations in KCNJ1 cause Bartter syndrome type II, characterized by prenatal polyuria, renal salt wasting, hypokalemia, metabolic alkalosis, and hypercalciuria. Crucially, heterozygous carriers of these mutations exhibit reduced blood pressure and a 60% lower risk of hypertension by age 60, without severe electrolyte abnormalities [3] [9]. This suggests partial renal outer medullary potassium channel inhibition may achieve therapeutic natriuresis with minimal kaliuresis.

Rodent models recapitulate these findings. Renal outer medullary potassium channel-null mice display severe salt wasting, polyuria, and growth retardation, mirroring Bartter syndrome. Patch-clamp studies confirm abolition of the 35 pS and 70 pS potassium channels in thick ascending limb of Henle and cortical collecting duct, directly linking renal outer medullary potassium channel to these conductances [1]. Pharmacological studies further demonstrate that acute renal outer medullary potassium channel inhibition in wild-type rodents produces diuresis and natriuresis equivalent to furosemide, but with significantly less urinary potassium excretion (2–3 fold versus >5 fold increase). Chronic administration in dogs elevates plasma bicarbonate and aldosterone—features consistent with Bartter syndrome—yet maintains plasma potassium within normal ranges [9].

Table 2: Genetic and Pharmacological Evidence Supporting Renal Outer Medullary Potassium Channel Inhibition

Model SystemKey FindingsTherapeutic Implications
Bartter syndrome type II patientsSevere salt wasting, polyuria, hypokalemia, metabolic alkalosisValidates renal outer medullary potassium channel as a regulator of salt/water balance
KCNJ1 heterozygous carriersReduced blood pressure; 60% lower hypertension risk by age 60Suggests partial inhibition suffices for antihypertensive efficacy without full Bartter phenotype
Renal outer medullary potassium channel knockout miceLethal salt-wasting, abolished thick ascending limb of Henle/cortical collecting duct potassium channelsConfirms renal outer medullary potassium channel as the molecular correlate of small-conductance potassium channels
Acute MK-7145 dosing in rodentsDiuresis/natriuresis comparable to furosemide; minimal kaliuresisDemonstrates dissociation between sodium and potassium excretion
Chronic MK-7145 in dogsSustained natriuresis; stable plasma potassium; elevated bicarbonate/aldosteroneMirrors compensated Bartter phenotype; suggests long-term tolerability

Properties

Product Name

MK-7145

IUPAC Name

5-[(1S)-1-hydroxy-2-[4-[(2S)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m1/s1

InChI Key

OCKGFTQIICXDQW-DNQXCXABSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@@H](CN3CCN(CC3)C[C@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.